4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid
Description
Structure
3D Structure
Properties
CAS No. |
55099-07-5 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20) |
InChI Key |
XELUDRMLYBRSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Step 1: Formation of Phthalimide Intermediate
Phthalic anhydride reacts with methyl 4-aminobenzoate in acetic acid under reflux (110–120°C, 4–6 hours) to form methyl 4-(1,3-dioxoisoindolin-2-yl)benzoate. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the anhydride’s electrophilic carbonyl groups.$$
\text{Phthalic anhydride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Acetic acid, 110°C}} \text{Methyl 4-(1,3-dioxoisoindolin-2-yl)benzoate}
$$Step 2: Saponification to Benzoic Acid
The ester intermediate is hydrolyzed using NaOH in ethanol (reflux, 2–3 hours), yielding the target compound with >90% purity after recrystallization.$$
\text{Methyl ester} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid}
$$
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 85–93% | |
| Yield (Step 2) | 90–95% | |
| Purity (HPLC) | >99% after recrystallization |
Direct Coupling of Preformed Isoindole Derivatives
Alternative routes utilize preformed tetrahydroisoindole intermediates coupled to benzoic acid via amidation or esterification.
Amide Bond Formation
Synthesis of Tetrahydroisoindole-1,3-dione
Cyclohexene diamine is oxidized with KMnO₄ in acidic conditions to form the tetrahydroisoindole-1,3-dione core.Coupling with 4-Carboxybenzoyl Chloride
The dione reacts with 4-carboxybenzoyl chloride in THF at 0–5°C, catalyzed by DMAP, to form the target compound.$$
\text{Tetrahydroisoindole-1,3-dione} + \text{4-Carboxybenzoyl chloride} \xrightarrow{\text{DMAP, THF}} \text{Target compound}
$$
Optimization Notes:
- Low temperatures (0–5°C) prevent diacyl byproduct formation.
- DMAP increases reaction efficiency (yield: 78–82%).
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound strategies to streamline purification.
Wang Resin-Based Method
Immobilization of 4-Aminobenzoic Acid
Wang resin is functionalized with 4-aminobenzoic acid using DIC/HOBt in DMF.On-Resin Cyclocondensation
Phthalic anhydride is added in DMF with DIEA, followed by TFA cleavage to release the product.
Advantages:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 85–93% | >99% | Industrial | High |
| Direct Coupling | 78–82% | 95–98% | Lab-scale | Moderate |
| Solid-Phase Synthesis | 70–75% | >95% | Pilot-scale | Low |
Key Findings:
- Cyclocondensation is optimal for large-scale production due to high yields and low-cost reagents.
- Solid-phase synthesis suits combinatorial chemistry but requires expensive resins.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Confirms planar isoindole ring and hydrogen-bonded dimerization via carboxylic acid groups.
Challenges and Optimization Strategies
- Byproduct Formation: Over-reaction at the isoindole’s double bond can occur above 120°C. Mitigated by strict temperature control.
- Solubility Issues: The product precipitates in polar solvents; ethanol/water mixtures improve recovery.
Industrial-Scale Considerations
- Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
- Catalyst Recycling: Pd/C or Ni catalysts in hydrogenation steps are reused ≥5 times without activity loss.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid and its analogs:
Research Findings and Functional Implications
- Positional Isomerism : The para-substituted benzoic acid derivative (target compound) exhibits superior steric accessibility compared to its ortho- and meta-substituted analogs, making it more favorable for interactions with flat binding pockets in proteins .
- Substituent Effects: Methyl or methoxy groups on the isoindole ring (e.g., in and ) enhance hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. For instance, the methoxy-substituted analog (C17H15NO5) has a molecular weight >300, approaching the Lipinski "rule of five" limit for drug-likeness .
Biological Activity
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H20N2O4
- Molecular Weight: 328.36 g/mol
- CAS Number: 1024179-05-2
Research indicates that derivatives of benzoic acid can enhance the activity of key protein degradation systems in cells, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.
- Ubiquitin-Proteasome Pathway (UPP): This pathway is responsible for degrading misfolded or damaged proteins. Compounds that enhance UPP activity may have therapeutic implications for diseases characterized by protein aggregation.
- Autophagy-Lysosome Pathway (ALP): This pathway plays a vital role in the degradation of cellular components and is implicated in various diseases, including neurodegenerative disorders. Enhancing ALP activity can promote cellular health and longevity.
Cytotoxicity Studies
Studies conducted on human foreskin fibroblasts demonstrated that certain extracts containing benzoic acid derivatives did not exhibit cytotoxic effects at concentrations up to 10 μg/mL. For instance, specific compounds showed no significant inhibition of cell growth in cancer cell lines such as Hep-G2 and A2058, indicating a favorable safety profile for further development .
Case Studies
- In Silico Studies: Computational studies have suggested that this compound and its derivatives can act as potential binders to cathepsins B and L, enzymes involved in protein degradation. These interactions may enhance the activation of these enzymes in cellular models .
- Comparative Analysis: In a comparative study of various benzoic acid derivatives, it was observed that specific compounds exhibited enhanced proteasomal activity. Notably, compounds similar to this compound were found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM .
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid?
Methodological Answer:
The compound is typically synthesized via coupling reactions involving isoindole derivatives and benzoic acid precursors. A general approach involves:
- Step 1 : Reacting substituted benzaldehydes with amino-triazole derivatives under reflux conditions in absolute ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours reflux, followed by solvent evaporation and filtration) .
- Step 2 : Phthalimide ring formation using photoligation or thermal cyclization to stabilize the isoindole moiety, as seen in analogous syntheses of methyl-substituted derivatives .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions, impurity profiles, or stereochemical variations. To address this:
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition assays vs. cell-based viability tests) .
- Batch Analysis : Use HPLC (≥95% purity) to rule out impurities affecting results. Reference chromatograms from technical documents can guide quality control .
- Structural Confirmation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with published spectra to verify consistency .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Refer to its GHS classification:
- Hazards : Acute oral toxicity (Category 4), severe eye irritation (Category 2A), and aquatic toxicity .
- Handling : Use PPE (gloves, goggles), fume hoods for dust control, and avoid skin contact.
- Waste Disposal : Collect spills with inert absorbents and dispose via approved hazardous waste facilities .
Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to assess logP (lipophilicity), solubility, and CYP450 interactions. Modify the benzoic acid or isoindole substituents to enhance bioavailability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., enzymes) to identify steric clashes or unfavorable interactions. For example, the phthalimide group may require spatial optimization for receptor binding .
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoic acid moiety to improve receptor affinity .
- Hybrid Molecules : Conjugate with bioactive scaffolds (e.g., chromenones or thiazoles) to leverage synergistic effects. For example, coupling with 4-methyl-2-oxo-chromen derivatives enhances anti-inflammatory activity .
- SAR Studies : Systematically vary substituents on the isoindole ring and analyze activity trends using regression models .
Basic: What solvents and formulations are suitable for in vitro studies?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water. Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) .
Advanced: How to analyze its environmental impact during disposal?
Methodological Answer:
- Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) due to its aquatic toxicity classification .
- Degradation Studies : Use advanced oxidation processes (e.g., UV/H₂O₂) to assess breakdown products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
